molecular formula C14H13ClO2 B8404226 [2-(2-Chlorobenzyloxy)phenyl]methanol

[2-(2-Chlorobenzyloxy)phenyl]methanol

Cat. No.: B8404226
M. Wt: 248.70 g/mol
InChI Key: WEIOZBPWGZEQON-UHFFFAOYSA-N
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Description

[2-(2-Chlorobenzyloxy)phenyl]methanol is a benzyl alcohol derivative featuring a chlorobenzyloxy substituent at the ortho position of the phenyl ring. This compound is of significant interest in pharmaceutical synthesis, particularly as an intermediate in the production of olopatadine hydrochloride, an antihistamine . Its structure combines a hydroxymethyl group (-CH₂OH) with a 2-chlorobenzyloxy moiety (-OCH₂C₆H₄Cl), which confers unique electronic and steric properties. The chlorine atom enhances lipophilicity and may influence metabolic stability, while the hydroxymethyl group enables further functionalization, such as oxidation to aldehydes or participation in esterification reactions .

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

[2-[(2-chlorophenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C14H13ClO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8,16H,9-10H2

InChI Key

WEIOZBPWGZEQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Chlorine vs. Methoxy/Sulfanyl Groups: The electron-withdrawing chlorine in this compound increases electrophilicity at the benzyloxy group compared to methoxy (-OCH₃) or sulfanyl (-SPh) analogs. This enhances reactivity in nucleophilic aromatic substitutions .
  • H-Bonding Capacity : Unlike sulfanyl or furan-containing analogs, the hydroxymethyl group in the target compound participates in hydrogen bonding, influencing solubility and crystal packing .

Physicochemical Properties

  • Lipophilicity: The chlorine substituent increases logP values compared to non-halogenated analogs, enhancing membrane permeability in bioactive molecules .
  • Thermal Stability: Diphenylmethanol derivatives like (2-Chlorophenyl)(diphenyl)methanol exhibit higher thermal stability due to aromatic stacking, whereas furan-containing analogs may decompose at lower temperatures .

Research Findings and Mechanistic Insights

  • Crystallography: Analogs such as 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol () reveal intramolecular hydrogen bonds that stabilize their conformations, a feature likely shared by the target compound .
  • Reactivity : The chlorobenzyloxy group in the target compound facilitates regioselective reactions, as seen in palladium-catalyzed couplings (), whereas sulfanyl groups promote radical-based pathways .

Preparation Methods

Sodium Borohydride (NaBH₄) in Methanol

The most direct route involves reducing 2-(2-chlorobenzyloxy)benzaldehyde (CAS: 53389-99-4) using NaBH₄.

  • Procedure :

    • Dissolve 2-(2-chlorobenzyloxy)benzaldehyde (1.0 equiv) in anhydrous methanol.

    • Add NaBH₄ (1.2 equiv) portionwise at 0°C under nitrogen.

    • Stir for 4–6 h at room temperature, then quench with saturated NH₄Cl.

    • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

  • Yield : 82–89%.

  • Mechanism : NaBH₄ selectively reduces the aldehyde group to a primary alcohol without affecting the chlorobenzyl ether.

Potassium Borohydride (KBH₄) in Ethanol

KBH₄ offers a milder alternative, particularly for acid-sensitive intermediates.

  • Procedure :

    • Suspend 2-(2-chlorobenzyloxy)benzaldehyde in ethanol.

    • Add KBH₄ (1.5 equiv) and stir at 50°C for 12 h.

    • Acidify with 1 M HCl, extract with dichloromethane, and concentrate.

  • Yield : 75–80%.

  • Advantage : Minimizes side reactions such as ether cleavage.

Nucleophilic Substitution and Subsequent Reduction

Benzylation of 2-Hydroxybenzaldehyde

The benzyl ether group is introduced via nucleophilic substitution.

  • Procedure :

    • React 2-hydroxybenzaldehyde (1.0 equiv) with 2-chlorobenzyl bromide (1.1 equiv) in DMF.

    • Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv) as a catalyst.

    • Stir at 80°C for 12 h, then pour into ice water to precipitate the product.

  • Intermediate : 2-(2-Chlorobenzyloxy)benzaldehyde (Yield: 81–85%).

  • Purification : Recrystallization from ethanol.

Reduction of the Aldehyde Intermediate

The resulting aldehyde is reduced to the target alcohol.

  • Catalytic Hydrogenation :

    • Use H₂ (1 atm) and 10% Pd/C in ethyl acetate at 25°C for 6 h.

    • Yield: 88–92%.

  • NaBH₄/EtOH :

    • Similar to Section 1.1, with yields of 84–90%.

Alternative Synthetic Routes

Grignard Reagent Approach

Though less common, Grignard reagents can be used for carbonyl addition.

  • Procedure :

    • React 2-(2-chlorobenzyloxy)benzaldehyde with methylmagnesium bromide (1.2 equiv) in THF.

    • Quench with NH₄Cl and purify via column chromatography.

  • Yield : 70–75%.

  • Limitation : Risk of over-addition or ether cleavage.

Enzymatic Reduction

Emerging methods use alcohol dehydrogenases for enantioselective synthesis.

  • Example :

    • Use Lactobacillus brevis ADH in buffer with NADPH cofactor.

    • Yield: 65–70% (enantiomeric excess >95%).

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldAdvantages
NaBH₄ ReductionNaBH₄, MeOH0°C to RT, 4–6 h82–89%High yield, simple workup
KBH₄ ReductionKBH₄, EtOH50°C, 12 h75–80%Mild conditions
Catalytic HydrogenationH₂, Pd/C25°C, 6 h88–92%No stoichiometric reagents
EnzymaticADH, NADPHpH 7.0, 24 h65–70%Enantioselective

Critical Considerations

Side Reactions

  • Ether Cleavage : Prolonged exposure to strong bases (e.g., NaH) may degrade the benzyloxy group.

  • Over-Reduction : Excess NaBH₄ can reduce aromatic rings in rare cases.

Purification Strategies

  • Chromatography : Essential for removing unreacted aldehyde or byproducts (hexane/EtOAc = 4:1).

  • Recrystallization : Ethanol or ethyl acetate yields high-priority crystals .

Q & A

Q. What are the common synthetic routes for [2-(2-Chlorobenzyloxy)phenyl]methanol?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Route 1 : Reacting 2-chlorobenzyl chloride with a phenol derivative (e.g., 2-hydroxybenzyl alcohol) in the presence of a base (e.g., K₂CO₃) under reflux conditions to form the benzyloxy linkage .
  • Route 2 : Utilizing Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 2-(2-chlorobenzyloxy)phenol with methanol derivatives, ensuring regioselectivity .
    Optimization : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical to isolate the product from by-products like unreacted chlorides or di-substituted derivatives.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy/methanol groups (δ 3.5–5.0 ppm), and chlorine-induced deshielding .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 263.06) and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsion angles, revealing intramolecular hydrogen bonding (e.g., O–H⋯O interactions) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the stability of this compound?

Methodological Answer: SCXRD analysis shows:

  • Hydrogen Bonding : The hydroxyl group forms O–H⋯O bonds with adjacent ether oxygen atoms (distance ~2.8 Å), stabilizing the lattice .
  • π⋯π Stacking : Aromatic rings align with centroid-centroid distances of 3.5–4.0 Å, contributing to layered packing .
    Implications : These interactions affect solubility and melting point, critical for formulation in pharmaceutical studies.

Q. How can substituents on the benzyloxy group modulate the compound’s biological activity?

Methodological Answer:

  • Chlorine Position : The 2-chloro substituent enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays .
  • Methanol Group : Acts as a hydrogen-bond donor, enabling interactions with enzyme active sites (e.g., kinases or cytochrome P450 isoforms) .
    Experimental Validation :
  • SAR Studies : Compare IC₅₀ values of derivatives (e.g., 2-fluoro vs. 2-chloro analogs) in enzyme inhibition assays .
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .

Q. What computational methods predict the regioselectivity of reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Gaussian 16 optimizes transition states to predict activation energies for substitution reactions (e.g., SNAr at the benzyloxy group) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
    Case Study : DFT predicts higher reactivity at the para position of the phenyl ring due to electron-withdrawing effects of chlorine .

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